molecular formula C20H24O6 B1151712 Sculponeatin A CAS No. 85287-60-1

Sculponeatin A

Cat. No. B1151712
CAS RN: 85287-60-1
M. Wt: 360.4 g/mol
InChI Key:
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Description

Sculponeatin A is a natural product from Rabdosia amethystoides . It is a diterpenoid .


Synthesis Analysis

The total synthesis of Sculponeatin A involves diastereoselective Nazarov and ring-closing metathesis reactions, and a highly efficient formation of the bicyclo[3.2.1]octane ring system by a reductive radical cyclization .


Molecular Structure Analysis

Sculponeatin A maintains the bicyclo[3.2.1]octane ring system present within ent-kaurene . It contains total 55 bond(s); 31 non-H bond(s), 3 multiple bond(s), 3 double bond(s), 3 five-membered ring(s), 3 six-membered ring(s), 1 seven-membered ring(s), 1 eight-membered ring(s), 2 nine-membered ring(s), 3 ten-membered ring(s), 1 eleven-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aliphatic), 1 hydroxyl group(s) .


Chemical Reactions Analysis

Key features of the synthesis include a regio- and stereoselective aldol reaction to form a lactone, an intramolecular Diels–Alder reaction to install B and C rings simultaneously, and a radical cyclization to forge the D ring .

Scientific Research Applications

Traditional Medicine

Sculponeatin A and B are diterpenoids isolated from the plant Isodon sculponeata . This plant is part of the Isodon genus, which has found widespread use in traditional Chinese and Japanese medicine . Extracts from several species have been used for the treatment of numerous ailments as far back as ancient times .

Bioactive Compound Synthesis

The total synthesis of Sculponeatin N, a bioactive polycyclic diterpene isolated from Isodon sculponeata, has been reported . Key features of the synthesis include diastereoselective Nazarov and ring-closing metathesis reactions, and a highly efficient formation of the bicyclo[3.2.1]octane ring system by a reductive radical cyclization . This suggests potential applications in the field of synthetic chemistry.

Cancer Research

The structural presence of enones within these compounds correlates strongly with cytotoxicity . For example, Sculponeatin N possesses activity against K562 and HepG2 cell lines . This suggests that Sculponeatin A and B could potentially be used in cancer research.

Biosynthesis Studies

The wide variety of bioactive polycyclic 6,7-seco-terpenes that have been reported has stimulated significant interest in their biosynthesis . Sculponeatin A and B, as members of this family, could be used in studies to better understand these biosynthetic pathways.

Structural Analysis

The structures of Sculponeatin A and B were elucidated on the basis of extensive spectroscopic analysis . This suggests potential applications in the field of structural chemistry and spectroscopy.

Natural Product Research

Sculponeatin A and B are part of a rich source of bioactive ent-kaurane diterpene derivatives, with about 500 ent-kauranoids having been isolated from the Isodon genus up to now . This suggests potential applications in the field of natural product research.

Safety and Hazards

Sculponeatin A does not have any specific hazard according to its Material Safety Data Sheet .

Future Directions

The successful total synthesis of Sculponeatin A establishes a blueprint for future studies into this class of natural products . The antitumor activity of Sculponeatin A in breast cancer and its mechanism of action have been explored .

properties

IUPAC Name

(1S,2S,3R,5S,8S,11S,14R,17S,20R)-3-hydroxy-14-methyl-6-methylidene-10,16,18-trioxahexacyclo[12.5.1.15,8.01,11.02,8.017,20]henicosane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-9-10-5-11(21)13-19(6-10,15(9)22)17(23)26-12-3-4-18(2)7-24-16-14(18)20(12,13)8-25-16/h10-14,16,21H,1,3-8H2,2H3/t10-,11-,12+,13-,14-,16+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITOUEAQSWAQLD-ZIFJAMSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4(C1C(OC2)OC4)C5C(CC6CC5(C(=O)C6=C)C(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]4([C@@H]1[C@@H](OC2)OC4)[C@@H]5[C@@H](C[C@@H]6C[C@]5(C(=O)C6=C)C(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Sculponeatin A and where is it found?

A: Sculponeatin A is an ent-6,7-seco-kaurane diterpenoid first isolated from the leaves of the plant Isodon sculponeatus [, ]. Isodon species are known to be rich sources of ent-kaurane diterpenoids, which have shown diverse biological activities [].

Q2: What is the molecular formula and weight of Sculponeatin A?

A: The molecular formula of Sculponeatin A is C22H28O7, and its molecular weight is 404 g/mol [].

Q3: What are the key structural features of Sculponeatin A?

A: Sculponeatin A features a unique acetal structure within its ent-6,7-seco-kaurane diterpenoid framework [, ]. It also possesses a bicyclo[3.2.1]octane ring system, a common motif in this class of diterpenoids [, ].

Q4: Has the structure of Sculponeatin A been confirmed by any methods beyond spectroscopy?

A: Yes, the structure of Sculponeatin A, including its absolute configuration, has been confirmed by X-ray crystallography [].

Q5: What is known about the biological activity of Sculponeatin A?

A: Sculponeatin A has demonstrated cytotoxic activity against several human cancer cell lines, including K562 (leukemia) and T24 (bladder cancer) [, ]. It has also been shown to induce ferroptosis, an iron-dependent form of cell death, in breast cancer cells by promoting the interaction between ETS1 and SYVN1 proteins, which ultimately affects the SLC7A11/xCT system [].

Q6: Are there other Isodon diterpenoids with similar structures and activities to Sculponeatin A?

A: Yes, several other ent-kaurane diterpenoids have been isolated from Isodon species, some with structural similarities to Sculponeatin A. For example, Sculponeatins C and D were isolated alongside Sculponeatin A and also possess the distinctive acetal group []. These compounds have shown varying degrees of cytotoxicity against human tumor cell lines [, ].

Q7: Have any studies investigated the structure-activity relationship (SAR) of Sculponeatin A?

A: While dedicated SAR studies focusing solely on Sculponeatin A are limited, research on structurally similar ent-kaurane diterpenoids suggests that specific functional groups and their spatial arrangement influence their cytotoxic activity [, , ]. Further investigations are needed to establish a definitive SAR profile for Sculponeatin A.

Q8: Have any total syntheses of Sculponeatin A been reported?

A: Yes, the total synthesis of racemic (±)-Sculponeatin A has been achieved. Key steps in the synthesis include a regio- and stereoselective aldol reaction, an intramolecular Diels-Alder reaction, and a radical cyclization [, , ].

Q9: Are there any analytical methods available for the detection and quantification of Sculponeatin A?

A: Various spectroscopic techniques, including 1D and 2D NMR spectroscopy and high-resolution mass spectrometry (HRMS), have been employed to characterize and identify Sculponeatin A [, , , ].

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